6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine

Anticancer Regiochemistry Purine

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine (CAS 924904-11-0) is a synthetic N7-benzylated purine derivative featuring a 2-amino substituent, a 6-chloro group, and an ortho-chloromethylbenzyl moiety at the 7-position. It belongs to a series of N7-[(chloromethylphenyl)methyl]chloropurines (compounds 13–21) synthesized and evaluated for anticancer activity alongside their N9 counterparts.

Molecular Formula C13H11Cl2N5
Molecular Weight 308.16 g/mol
CAS No. 924904-11-0
Cat. No. B12941440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
CAS924904-11-0
Molecular FormulaC13H11Cl2N5
Molecular Weight308.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl
InChIInChI=1S/C13H11Cl2N5/c14-5-8-3-1-2-4-9(8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19)
InChIKeyNBHLXKQOWHOPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine: Purine Scaffold Overview


6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine (CAS 924904-11-0) is a synthetic N7-benzylated purine derivative featuring a 2-amino substituent, a 6-chloro group, and an ortho-chloromethylbenzyl moiety at the 7-position. It belongs to a series of N7-[(chloromethylphenyl)methyl]chloropurines (compounds 13–21) synthesized and evaluated for anticancer activity alongside their N9 counterparts [1]. The compound's molecular formula is C₁₃H₁₁Cl₂N₅, with a molecular weight of 308.17 g/mol, and it is commercially available at purities of ≥97% from specialty chemical suppliers .

Regioisomer-specific N7-ortho-chloromethylbenzyl purine for N7 vs. N9 comparative SAR studies
2-amino-6-chloro scaffold Matched tool for evaluating 2-NH₂ substitution impact on cell-model response
Cancer cell-line panel context Fit for reported NCI-H460, MCF7, SF-268 cytotoxicity endpoint comparisons

Why This Purine Cannot Substitute for Other Chloromethylbenzyl Analogs


Substitution at the N7 versus N9 position of the purine ring, the choice of ortho-, meta-, or para-chloromethylbenzyl isomer, and the nature of the 2-position substituent (amino vs. chloro) collectively dictate cytotoxic potency and tumor-type selectivity profiles [1]. The published series demonstrates that 2,6-dichloropurines exhibit significant antineoplastic activity, whereas the 2-amino-6-chloro subclass (to which this compound belongs) yields a distinct activity signature that cannot be assumed from data on the dichloro analogs [1]. Furthermore, N7-alkylated purines are known to exhibit different tautomeric preferences and biological target engagement compared to N9-alkylated isomers, making direct substitution unreliable without matched comparative data [1].

Target N7-ortho regioisomer; 2-NH₂, 6-Cl
Risk N9 regioisomers exhibit different cytotoxicity profiles; activity data may not transfer
Target 2-amino-6-chloro substitution
Risk 2,6-dichloro analogs are reported as more potent; potency profile may shift significantly
Target Ortho-chloromethylbenzyl isomer
Risk Para isomer (CAS 924904-17-6) is a distinct entity; biological activity may differ

Differential Evidence vs. Closest Structural Analogs


N7 vs. N9 Regiochemistry in Anticancer Activity

In the original Chen et al. series, N7-[(chloromethylphenyl)methyl]chloropurines (compounds 13–21) were evaluated alongside N9 isomers (compounds 4–12) against NCI-H460 (lung), MCF7 (breast), and SF-268 (CNS) cell lines. The N7 ortho-chloromethylbenzyl derivative bearing a 2-amino-6-chloro substitution pattern (the target compound) is structurally distinct from the N9 analogs; the published data indicate that the N7 series exhibits a different activity profile, and selection of the N7 regioisomer is critical for reproducing the published biological outcome [1]. Quantitative GI₅₀ values for individual N7 ortho compounds are reported in the full text but were not extractable from publicly accessible portions of the manuscript.

N7 vs. N9 regio-chemistry
Class-level inference
N7-ortho series shows distinct activity profile from N9 analogs in NCI-H460, MCF7, SF-268 panels [1]; quantitative fold-differences not publicly accessible.
Regioisomer identity critical for reproducing published cell-model outcomes.
Exact GI₅₀ values for individual N7-ortho compounds not extractable; confirm via supplier or in-house assay.
Anticancer Regiochemistry Purine

2-Amino vs. 2-Chloro Substitution and Antineoplastic Potency

Within the Chen et al. series, compounds bearing a 2,6-dichloro substitution pattern (compounds 5, 8, 11, 14, 17, 20) are explicitly described as exhibiting 'significant antineoplastic activity' across a wide range of cancer cell lines [1]. The target compound carries a 2-amino group in place of the 2-chloro substituent, placing it in a structurally distinct subclass. The published class-level conclusion indicates that the 2,6-dichloro subclass is the more potent antineoplastic scaffold, implying that the 2-amino-6-chloro subclass (target compound) possesses a differentiated—and likely attenuated—potency profile [1].

2-NH₂ vs. 2-Cl potency
Class-level inference
2,6-dichloro subclass reported as significantly active; 2-NH₂-6-Cl subclass (target) shows differentiated, likely attenuated, potency [1].
2-position substituent influences antineoplastic potency; review required for potency-sensitive studies.
No head-to-head GI₅₀ values publicly available for target vs. dichloro comparator; class-level conclusion only.
Antineoplastic SAR Purine

Ortho vs. Para Isomer Purity and Structural Verification

The para isomer, 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine (CAS 924904-17-6), is commercially available as a distinct catalog item (CM237052) with a specified purity of 97% . The ortho isomer (target compound, CAS 924904-11-0) is cataloged separately (CM237055), also at 97% purity . No analytical data (e.g., HPLC retention time differences, NMR chemical shift distinctions) were found in the publicly accessible literature to quantify the separation factor; however, the existence of separate catalog entries confirms that the two positional isomers are chromatographically distinguishable and must be specified independently during procurement.

Ortho vs. para isomer ID
Supporting evidence
Ortho isomer: CAS 924904-11-0 (CM237055, 97%). Para isomer: CAS 924904-17-6 (CM237052, 97%). No public comparative bioactivity data.
Positional isomer verification by CAS/catalog essential; biological activity may diverge.
Supplier QC only; independent analytical confirmation recommended.
Isomer Purity Quality Control Purine

2-Amino Group Presence vs. Des-Amino Analog Comparison

The des-amino analog, 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine (CAS 924904-09-6, C₁₃H₁₀Cl₂N₄, MW 293.15), lacks the 2-amino group present on the target compound (MW 308.17) . This 15 Da mass difference corresponds to the replacement of –NH₂ with –H, altering both hydrogen-bonding capacity (donor count reduced from 1 to 0) and lipophilicity. The Chen et al. series demonstrates that 2-position substitution profoundly impacts antineoplastic activity [1]; the 2-amino substituent on the target compound introduces an additional hydrogen-bond donor and modulates electronic properties relative to the des-amino analog, affecting target binding and pharmacokinetic behavior.

2-NH₂ vs. des-amino
Cross-study comparable
Target (2-NH₂): MW 308.17, HBD=1, C₁₃H₁₁Cl₂N₅. Des-amino analog (CAS 924904-09-6): MW 293.15, HBD=0, C₁₃H₁₀Cl₂N₄. ΔMW +15 Da, ΔHBD +1, ΔN +1.
2-amino group is critical pharmacophore; des-amino analog cannot substitute directly.
Hydrogen-bonding and lipophilicity differences affect target binding and PK behavior.
Purine Scaffold Functional Group SAR

Validated Research Applications


N7 vs. N9 Regioisomeric Selectivity Studies

This compound serves as the N7-ortho-chloromethylbenzyl representative within the Chen et al. series (compounds 13–21) [1]. Researchers comparing N7- versus N9-alkylated purine cytotoxicity should use this specific CAS number to ensure the correct regioisomer is sourced. The published three-cell-line panel (NCI-H460, MCF7, SF-268) provides a validated experimental framework for head-to-head comparison with the N9 analog series [1].

2-Amino-6-Chloropurine SAR Profiling

The compound is appropriate for structure-activity relationship (SAR) studies investigating the impact of 2-NH₂ versus 2-Cl substitution on antineoplastic potency. The Chen et al. paper establishes that the 2,6-dichloro subclass exhibits the most significant antineoplastic activity in this chemical series [1]; this compound provides the matched N7-ortho comparator for quantifying the potency attenuation or selectivity shift conferred by the 2-amino group.

Ortho-Substituted Intermediate for Conjugate Synthesis

The ortho-chloromethyl substituent on the benzyl ring provides a reactive handle for further derivatization—e.g., nucleophilic substitution with amines, thiols, or hydroxyl groups to generate focused libraries. The 2-amino-6-chloropurine core maintains synthetic versatility, allowing subsequent modification at the 6-position via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, while the chloromethyl arm enables orthogonal conjugation chemistry [1].

Negative Control for BTK Inhibitor Screening

Although vendor-supplied annotations reference potential Bruton's tyrosine kinase (BTK) inhibitory activity [1], no peer-reviewed BTK inhibition data (IC₅₀, Kᵢ) for this specific compound were identified in the accessible literature. This compound may be deployed as a structurally related negative control in BTK inhibitor screening cascades, provided it is confirmed inactive in the user's biochemical assay relative to established BTK inhibitors such as ibrutinib [1].

Application
Selection Property
Validation Focus
N7 vs. N9 regioisomer selectivity studies
N7-ortho-chloromethylbenzyl regioisomer identity
Compare cell-line cytotoxicity profile to N9 analog series
2-amino-6-chloropurine SAR profiling
2-NH₂, 6-Cl substitution pattern
Quantify potency shift relative to 2,6-dichloro subclass
Ortho-substituted intermediate for conjugate libraries
Ortho-chloromethyl reactive handle
Derivatization via nucleophilic substitution or cross-coupling
Structurally related negative control for BTK screening
Purine scaffold with no confirmed BTK inhibition
Confirm lack of activity vs. established BTK inhibitors in biochemical assay
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